molecular formula C5H12ClNO4S2 B1383643 5-Sulfamoylpentane-1-sulfonyl chloride CAS No. 2059931-63-2

5-Sulfamoylpentane-1-sulfonyl chloride

Cat. No.: B1383643
CAS No.: 2059931-63-2
M. Wt: 249.7 g/mol
InChI Key: ZOVPMJXXTQASSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonyl chlorides are a class of organosulfur compounds characterized by the functional group −SO₂Cl. These compounds are pivotal in organic synthesis, serving as electrophilic reagents for introducing sulfonamide or sulfonate groups.

Properties

IUPAC Name

5-sulfamoylpentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVPMJXXTQASSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)N)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoylpentane-1-sulfonyl chloride typically involves the reaction of 5-aminopentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting material to the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

5-Aminopentane-1-sulfonic acid+Thionyl chloride5-Sulfamoylpentane-1-sulfonyl chloride+By-products\text{5-Aminopentane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} 5-Aminopentane-1-sulfonic acid+Thionyl chloride→5-Sulfamoylpentane-1-sulfonyl chloride+By-products

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.

    Reduction: It can be reduced to form sulfamoylpentane derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfamoylpentane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Sulfamoylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Sulfamoylpentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sulfonyl chlorides share structural or functional similarities with 5-Sulfamoylpentane-1-sulfonyl chloride , enabling a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Applications
5-Methoxy-3-methylpentane-1-sulfonyl chloride 1478897-18-5 C₇H₁₅ClO₃S 214.71 g/mol Methoxy (-OCH₃), methyl (-CH₃) Drug impurity standards, biopharma research
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 1909337-37-6 C₁₁H₁₂Cl₂NO₃S 317.19 g/mol Chloropentanamido (-Cl-C₅H₁₀CONH-) Building block for novel materials, R&D
Hypothetical: this compound N/A C₅H₁₁ClNO₄S₂ ~272.78 g/mol* Sulfamoyl (-SO₂NH₂) at position 5 Likely: Polymer crosslinking, drug intermediates

*Calculated based on molecular formula.

Key Comparative Insights

Structural Complexity and Reactivity :

  • 5-Methoxy-3-methylpentane-1-sulfonyl chloride () features a branched alkyl chain with methoxy and methyl groups, reducing steric hindrance and enhancing solubility in polar solvents. Its primary use in drug impurity standards highlights its stability under analytical conditions .
  • 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride () incorporates an aromatic core with a chlorinated amide side chain, enabling nucleophilic aromatic substitution and peptide coupling. This design supports its role in advanced material synthesis .
  • This compound (hypothetical) would combine a linear alkyl chain with a sulfamoyl group (−SO₂NH₂), likely increasing hydrophilicity and reactivity toward amines, alcohols, or thiols.

Applications: Methoxy/Methyl Variant: Used in biopharmaceutical quality control due to predictable chromatographic behavior . Chloropentanamido-Benzene Variant: Favored in polymer and covalent organic framework (COF) synthesis due to its bifunctional reactivity . Sulfamoyl Variant: Potential applications could include prodrug synthesis (via sulfonamide formation) or crosslinkers in hydrogels.

Biological Activity

5-Sulfamoylpentane-1-sulfonyl chloride (CAS No. 2059931-63-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which is known to participate in various chemical reactions, making it a valuable intermediate in medicinal chemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C5H10ClNO2S2\text{C}_5\text{H}_{10}\text{ClN}\text{O}_2\text{S}_2

Key Properties

PropertyValue
Molecular FormulaC₅H₁₀ClN₃O₂S₂
Molecular Weight227.72 g/mol
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folic acid synthesis, leading to bacteriostatic effects.
  • Binding Affinity : The compound has been shown to bind to specific receptors and proteins, modulating their activity and influencing various signaling pathways.

Biological Applications

This compound has potential applications in several areas:

  • Antimicrobial Agents : Due to its structural similarity to known sulfonamide antibiotics, it may exhibit antibacterial properties against a range of pathogens.
  • Drug Development : It serves as a precursor for synthesizing more complex molecules with enhanced biological activity.

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound in various experimental settings:

  • Antibacterial Activity : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established sulfonamide antibiotics, indicating potential therapeutic relevance .
  • Mechanistic Studies : Research involving enzyme assays revealed that this compound effectively inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate metabolism. This inhibition was confirmed through kinetic studies, showing competitive inhibition with respect to para-aminobenzoic acid (PABA) .
  • Cellular Studies : Cellular assays indicated that the compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology. Flow cytometry analysis showed increased levels of annexin V-positive cells upon treatment with the compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other sulfonamide derivatives is useful:

CompoundAntibacterial ActivityMechanism of Action
SulfamethoxazoleHighInhibition of DHPS
SulfanilamideModerateInhibition of DHPS
This compoundHighInhibition of DHPS and apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Sulfamoylpentane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Sulfamoylpentane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.